2-Azabicyclo[3.1.1]heptane-4-carboxylicacidhydrochloride
Description
2-Azabicyclo[3.1.1]heptane-4-carboxylic acid hydrochloride is a bicyclic compound featuring a nitrogen atom at position 2 (azabicyclo), a carboxylic acid group at position 4, and a hydrochloride salt. Its [3.1.1] bicyclic framework distinguishes it from other bridged systems (e.g., [2.2.1], [3.2.0]) by ring strain, molecular geometry, and reactivity.
Properties
CAS No. |
2792200-64-5 |
|---|---|
Molecular Formula |
C7H12ClNO2 |
Molecular Weight |
177.63 g/mol |
IUPAC Name |
2-azabicyclo[3.1.1]heptane-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c9-7(10)6-3-8-5-1-4(6)2-5;/h4-6,8H,1-3H2,(H,9,10);1H |
InChI Key |
KURPEWYOGKZQCG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1NCC2C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[3.1.1]heptane-4-carboxylicacidhydrochloride can be achieved through various methods. One common approach involves the reduction of spirocyclic oxetanyl nitriles. This transformation is typically carried out under mild conditions using reducing agents such as lithium aluminum hydride . Another method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated derivatives of the compound .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of palladium-catalyzed reactions is particularly favored due to their efficiency and ability to handle a broad array of substrates .
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[3.1.1]heptane-4-carboxylicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines or alcohols.
Scientific Research Applications
2-Azabicyclo[3.1.1]heptane-4-carboxylicacidhydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Azabicyclo[3.1.1]heptane-4-carboxylicacidhydrochloride exerts its effects involves interactions with specific molecular targets. For instance, it can act as an agonist on orexin 2 receptors, which are involved in the regulation of sleep and wakefulness . The compound’s structure allows it to bind effectively to these receptors, modulating their activity and influencing physiological processes.
Comparison with Similar Compounds
Structural Analogs in Bicyclic Systems
2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid Hydrochloride
- Structure: The [2.2.1] bicyclic system introduces distinct ring strain compared to [3.1.1], altering conformational flexibility. The carboxylic acid group at position 3 (vs.
- Applications : These compounds are utilized as chiral building blocks in asymmetric synthesis, particularly in peptidomimetics and small-molecule inhibitors .
- Example Data: Compound Name Molecular Formula Molecular Weight CAS Number (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid C₁₂H₁₉NO₄ 241.28 Not provided 2-Azabicyclo[3.1.1]heptane-4-carboxylic acid hydrochloride Not provided Not provided Not provided
4-Thia-1-azabicyclo[3.2.0]heptane Derivatives
- Structure : Replaces a carbon with sulfur (thia) and adopts a [3.2.0] bicyclic framework. These are β-lactam antibiotics (e.g., mezlocillin derivatives) .
- Key Differences : The thia group enhances antibacterial activity but reduces stability under acidic conditions compared to purely carbocyclic systems.
Functional Group Variations
Methyl 2-Azabicyclo[3.1.1]heptane-1-carboxylate Hydrochloride
- Structure : Methyl ester at position 1 instead of carboxylic acid at position 3.
- Applications : Serves as a synthetic intermediate; ester groups improve cell permeability but require hydrolysis for bioactivity .
- Data: CAS 1392804-60-2, Molecular Weight: Not provided .
Cyclopropane-Fused Derivatives
- Structure : Incorporates cyclopropane rings (e.g., bicyclo[2.2.2]octane), enhancing rigidity and metabolic stability.
- Applications : Used in kinase inhibitors and GPCR-targeted therapies .
Biological Activity
2-Azabicyclo[3.1.1]heptane-4-carboxylic acid hydrochloride (CAS No. 2792200-64-5) is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
| Property | Details |
|---|---|
| Molecular Formula | C₇H₁₂ClNO₂ |
| Molecular Weight | 177.63 g/mol |
| IUPAC Name | 2-azabicyclo[3.1.1]heptane-4-carboxylic acid; hydrochloride |
| InChI Key | KURPEWYOGKZQCG-UHFFFAOYSA-N |
2-Azabicyclo[3.1.1]heptane-4-carboxylic acid hydrochloride has been identified as an agonist for orexin 2 receptors, which play a crucial role in regulating sleep and wakefulness. This interaction suggests potential applications in the treatment of sleep disorders and other conditions related to orexin signaling .
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities, including:
- Neuroprotective Effects : Studies have shown that it can protect neuronal cells from apoptosis, suggesting a potential role in neurodegenerative diseases .
- Anxiolytic Properties : Animal models indicate that it may reduce anxiety-like behaviors, making it a candidate for further development as an anxiolytic agent .
- Antinociceptive Activity : The compound has demonstrated pain-relieving effects in various preclinical models, indicating potential utility in pain management therapies .
Study 1: Neuroprotective Effects
In a study examining the neuroprotective properties of 2-Azabicyclo[3.1.1]heptane-4-carboxylic acid hydrochloride, researchers found significant reductions in neuronal cell death when exposed to neurotoxic agents. The compound was shown to modulate apoptotic pathways, enhancing cell survival .
Study 2: Anxiolytic Activity
A separate investigation assessed the anxiolytic effects of the compound using the elevated plus maze test in rodents. Results indicated that administration of the compound significantly increased the time spent in open arms, suggesting reduced anxiety levels .
Study 3: Antinociceptive Properties
The antinociceptive effects were evaluated using formalin-induced pain models. The compound exhibited dose-dependent analgesic effects, with significant reductions in pain responses compared to control groups .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of 2-Azabicyclo[3.1.1]heptane-4-carboxylic acid hydrochloride, it is beneficial to compare it with structurally related compounds:
| Compound | Biological Activity |
|---|---|
| 2-Azabicyclo[2.2.1]heptane | Moderate neuroprotective effects |
| 3-Azabicyclo[3.1.1]heptane | Limited anxiolytic properties |
The distinct structural features of 2-Azabicyclo[3.1.1]heptane-4-carboxylic acid hydrochloride contribute to its enhanced biological activity compared to these related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
